molecular formula C20H22N4O4S B15102098 Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B15102098
M. Wt: 414.5 g/mol
InChI Key: SDITYBHAISBEPM-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of phthalazinone and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the phthalazinone moiety, followed by the introduction of the thiazole ring. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process might include steps such as solvent extraction, crystallization, and purification through chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic processes that are critical for cell function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate apart is its unique combination of the phthalazinone and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality can enhance its activity and specificity in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-11(2)9-15-17(19(27)28-4)22-20(29-15)21-16(25)10-14-12-7-5-6-8-13(12)18(26)24(3)23-14/h5-8,11H,9-10H2,1-4H3,(H,21,22,25)

InChI Key

SDITYBHAISBEPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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